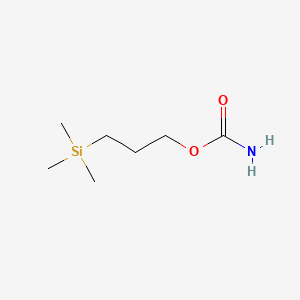
1-Propanol, 3-(trimethylsilyl)-, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trimethylsilyl)propyl carbamate is an organosilicon compound that features a trimethylsilyl group attached to a propyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethylsilyl)propyl carbamate typically involves the reaction of 3-(trimethylsilyl)propylamine with a carbamoylating agent. One common method is the reaction of 3-(trimethylsilyl)propylamine with methyl chloroformate under basic conditions to yield the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(trimethylsilyl)propyl carbamate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(trimethylsilyl)propyl carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
3-(trimethylsilyl)propyl carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the preparation of pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 3-(trimethylsilyl)propyl carbamate involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(trimethylsilyl)propylamine: Similar structure but lacks the carbamate group.
3-(trimethoxysilyl)propyl carbamate: Similar structure but with methoxy groups instead of methyl groups on the silicon atom.
3-(triethoxysilyl)propyl carbamate: Similar structure but with ethoxy groups instead of methyl groups on the silicon atom.
Uniqueness
3-(trimethylsilyl)propyl carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group provides increased hydrophobicity and stability, while the carbamate group offers reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
3124-35-4 |
|---|---|
Formule moléculaire |
C7H17NO2Si |
Poids moléculaire |
175.30 g/mol |
Nom IUPAC |
3-trimethylsilylpropyl carbamate |
InChI |
InChI=1S/C7H17NO2Si/c1-11(2,3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H2,8,9) |
Clé InChI |
DVWXHBJROLJMCA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


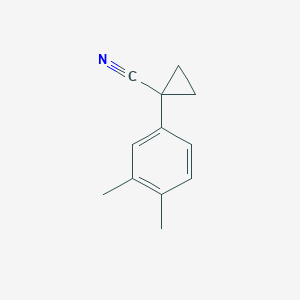

![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
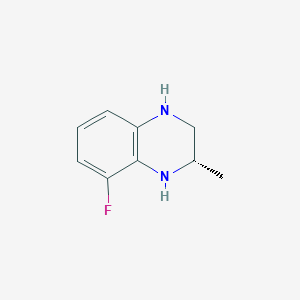
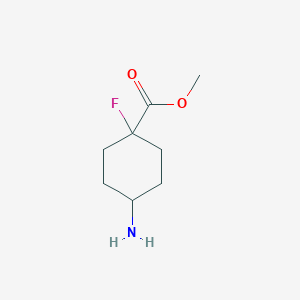


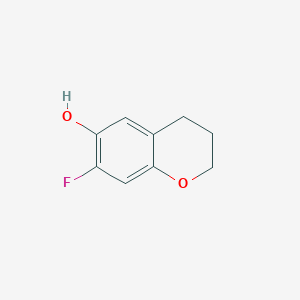



![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)

